molecular formula C19H18ClF2NO B2584117 (3-(4-Chlorophenyl)azepan-1-yl)(3,4-difluorophenyl)methanone CAS No. 1797365-79-7

(3-(4-Chlorophenyl)azepan-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2584117
CAS RN: 1797365-79-7
M. Wt: 349.81
InChI Key: DBVKMFDBYNYRGR-UHFFFAOYSA-N
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Description

“(3-(4-Chlorophenyl)azepan-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound that contains a azepane ring, which is a seven-membered heterocyclic compound . It also contains a 4-chlorophenyl group and a 3,4-difluorophenyl group. The methanone group indicates the presence of a carbonyl group (C=O) in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered azepane ring, the aromatic phenyl rings, and the polar carbonyl group . The presence of the chloro and fluoro substituents would also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the halogen substituents would likely make the compound relatively polar .

Scientific Research Applications

Luminescence Properties

  • Molecular Conformation Modulating Luminescence: A related molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ), demonstrates unique luminescence properties such as delayed fluorescence and room-temperature phosphorescence. These properties are significant for applications in organic light-emitting diodes and bioimaging technologies (Wen et al., 2021).

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis and Biological Evaluation: Novel pyrazoline derivatives, including compounds similar to the target molecule, have been synthesized using microwave irradiation. These compounds exhibited significant anti-inflammatory and antibacterial activities, which can be relevant for pharmaceutical applications (Ravula et al., 2016).
  • Molecular Structure and Antimicrobial Activity: The compound 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) shows promising antimicrobial activities. The molecular structure and docking studies support its use as a template for developing new antimicrobial agents (Sivakumar et al., 2021).

Photochemical and Spectroscopic Analysis

  • Photochemical Generation and Methanol Trapping: Related azepane derivatives have been studied for their unique photochemical properties, which could be significant in understanding reaction mechanisms in organic chemistry (Abe et al., 1998).
  • Spectroscopic Investigation of Novel Piperidine Derivatives: Studies on molecules like (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone provide insights into the vibrational activities and electronic properties of such compounds. This is crucial for developing new materials with specific electronic or optical properties (Arasu et al., 2019).

Synthesis and Characterization

  • Synthesis and Characterization of Fe (III) Complex: The synthesis of Fe (III) complex with an azo dye derived from a similar compound emphasizes the role of these molecules in forming complexes with metal ions. This is significant in the field of coordination chemistry and material science (Mini et al., 2013).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, studying its behavior in biological systems, and investigating potential uses in fields like medicinal chemistry .

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2NO/c20-16-7-4-13(5-8-16)15-3-1-2-10-23(12-15)19(24)14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVKMFDBYNYRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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